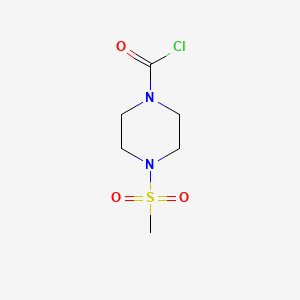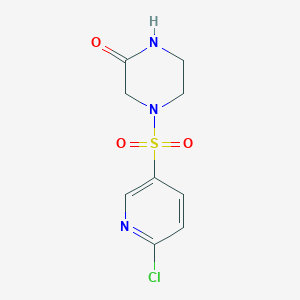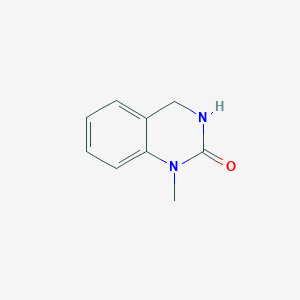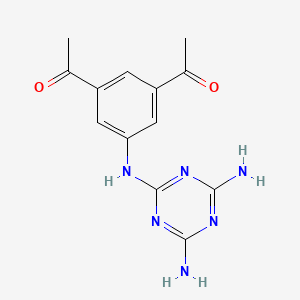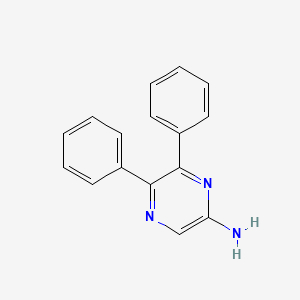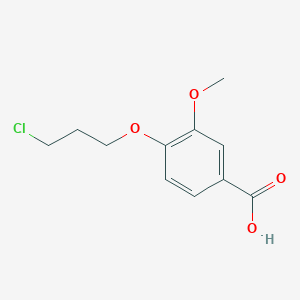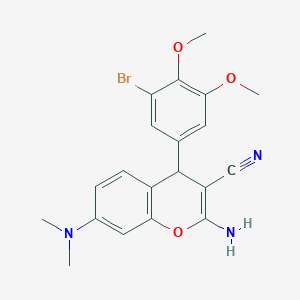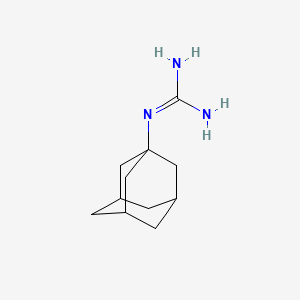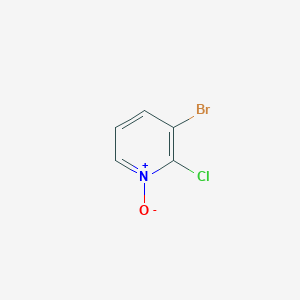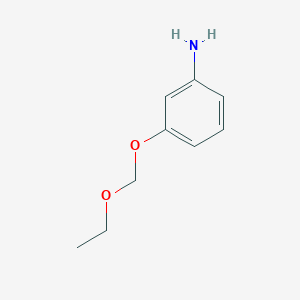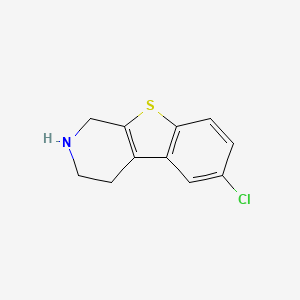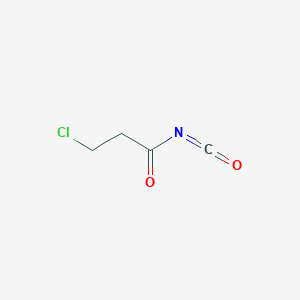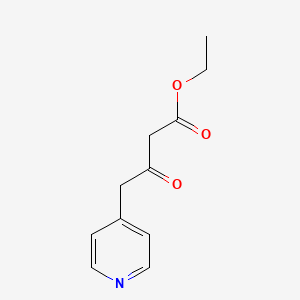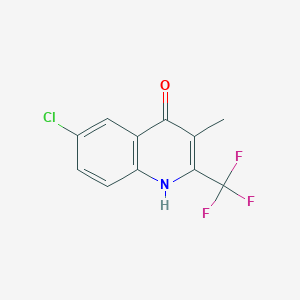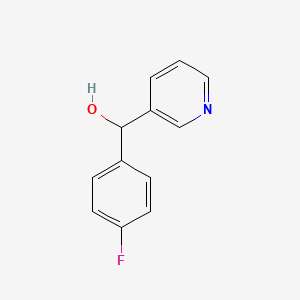
(4-Fluorophenyl)(pyridin-3-YL)methanol
Vue d'ensemble
Description
(4-Fluorophenyl)(pyridin-3-YL)methanol is an organic compound characterized by the presence of a fluorophenyl group and a pyridyl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(pyridin-3-YL)methanol typically involves the reaction of 4-fluorobenzaldehyde with 3-pyridylmethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Fluorophenyl)(pyridin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
- Oxidation can yield (4-fluorophenyl)-(3-pyridyl)-ketone.
- Reduction can produce (4-fluorophenyl)-(3-pyridyl)-amine.
- Substitution reactions can lead to various derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Chemistry: In chemistry, (4-Fluorophenyl)(pyridin-3-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology: Its fluorinated aromatic ring can serve as a probe in various biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes .
Industry: Industrially, the compound is used in the development of advanced materials and as an intermediate in the production of agrochemicals and specialty chemicals .
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)(pyridin-3-YL)methanol involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the pyridyl group may facilitate interactions with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
4-Fluoroamphetamine: A psychoactive compound with stimulant properties.
4-Fluorophenylpiperazine: Known for its psychoactive effects and use in research.
4-Fluoromethamphetamine: Another stimulant with structural similarities.
Uniqueness: (4-Fluorophenyl)(pyridin-3-YL)methanol is unique due to its combination of a fluorophenyl and pyridyl group, which imparts distinct chemical and biological properties. Unlike other fluorinated compounds, it offers a versatile platform for the synthesis of diverse derivatives and the exploration of various scientific applications .
Propriétés
Formule moléculaire |
C12H10FNO |
|---|---|
Poids moléculaire |
203.21 g/mol |
Nom IUPAC |
(4-fluorophenyl)-pyridin-3-ylmethanol |
InChI |
InChI=1S/C12H10FNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8,12,15H |
Clé InChI |
DBDSGGHRDPUUID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(C2=CC=C(C=C2)F)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
